N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of similar compounds have been confirmed , which could provide some insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-methylphenyl)-thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-fluorophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide stands out due to its unique combination of a chlorophenyl group and a methylphenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-2-8-15(9-3-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBGDADJOULHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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